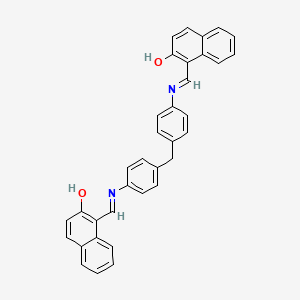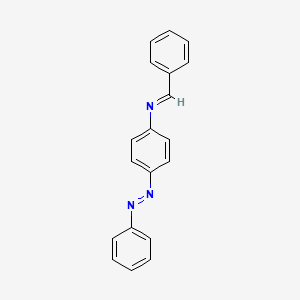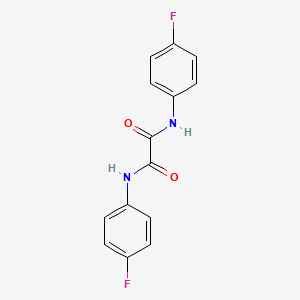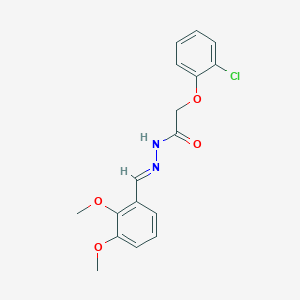
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, also known as butylated hydroxyanisole (BHA), is an organic compound widely used as an antioxidant in food, cosmetics, and pharmaceuticals. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an allyl group attached to the aromatic ring. This compound is known for its ability to prevent the oxidation of fats and oils, thereby extending the shelf life of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Phenol+IsobutyleneAcid CatalystPhenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of phenol and isobutylene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and phenols.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative damage in cells.
Industry: Utilized as an antioxidant in the food industry to extend the shelf life of products by preventing rancidity.
Wirkmechanismus
The antioxidant activity of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The compound interacts with these radicals, forming stable, non-reactive products and interrupting the chain reactions that lead to oxidation.
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- can be compared with other antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with a methyl group instead of an allyl group.
Tocopherols (Vitamin E): Naturally occurring antioxidants with a different mechanism of action.
Ascorbic acid (Vitamin C): Water-soluble antioxidant with a different chemical structure.
Uniqueness
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- lies in its combination of a tert-butyl group and an allyl group, which provides it with distinct antioxidant properties and makes it particularly effective in preventing the oxidation of fats and oils.
Conclusion
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
23473-74-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-tert-butyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C13H18O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9,14H,1,6H2,2-4H3 |
InChI-Schlüssel |
FRNWSIKJSAZPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)





